Amylin (1-13) (human)

Amyloidogenesis Type 2 Diabetes Protein Aggregation

Full-length human amylin forms amyloid fibrils in solution, creating heterogeneous ligand populations that confound receptor signaling assays and cytotoxicity studies. Amylin (1-13) (human) solves this by providing a monomeric, human-sequence-specific N-terminal fragment that cannot form fibrils. - Non-fibrillogenic: Residues 1-13 lie outside the ordered amyloid core (cryo-EM confirmed), ensuring homogeneous, monomeric solutions. - Human-sequence fidelity: Unlike rodent amylin (6 substitutions), this fragment matches the native human N-terminus for accurate SAR studies. - Validated negative control: Non-toxic in cellular assays; ideal for confirming that observed cytotoxicity originates from the amyloidogenic core, not the N-terminal domain. Supplied as lyophilized powder, ≥95% HPLC purity. Standard B2B shipping with ice pack. For research use only.

Molecular Formula C54H95N19O19S2
Molecular Weight 1378.6 g/mol
Cat. No. B599685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin (1-13) (human)
Molecular FormulaC54H95N19O19S2
Molecular Weight1378.6 g/mol
Structural Identifiers
InChIInChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
InChIKeyNUJHDVYKOOSMFN-UOJHWKIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin (1-13) (human) Overview


Amylin (1-13) (human) is a synthetic N-terminal fragment of the 37-residue human islet amyloid polypeptide (hIAPP). It retains the conserved intramolecular disulfide bond (Cys2–Cys7) and the primary sequence identical to the N-terminus of the full-length human hormone . The fragment has a molecular formula of C54H95N19O19S2 and a molar mass of 1378.58 g/mol . Critically, the cryo-EM structure of full-length hIAPP fibrils confirms that residues 14–37 constitute the ordered amyloid core, while the N-terminal 1–13 segment lies outside the fibril core [1]. Consequently, this fragment does not form amyloid fibrils, a property that fundamentally distinguishes it from full-length human amylin .

1. Non-fibrillogenic N-terminal fragment (residues 1–13) – lacks the amyloidogenic core
2. Human-sequence-specific probe; avoids rodent sequence divergence (H18R, F23L, etc.)
3. Isolates the N-terminal domain for receptor pharmacology and structural studies without fibril interference

Why Amylin (1-13) (human) Cannot Be Substituted


Attempting to substitute Amylin (1-13) (human) with other amylin-related peptides introduces critical confounding variables. Full-length human amylin (1-37) and its therapeutic analog pramlintide both possess the amyloidogenic core (residues 20–29) and can form fibrils, which is a confounding factor in aggregation, toxicity, and receptor signaling studies [1][2]. Conversely, rodent amylin sequences contain six amino acid substitutions (H18R, F23L, A25P, I26V, S28P, S29P) that abolish amyloidogenicity, making them unsuitable as direct structural mimics for the human N-terminal domain in experiments where species-specific sequence fidelity is required [3]. Amylin (1-13) (human) provides a human-sequence-specific, non-fibrillogenic tool that isolates the N-terminal region without the confounding effects of the amyloidogenic core or cross-species sequence divergence. This specificity is essential for precise structure-activity relationship (SAR) studies and for experiments where amyloid formation must be avoided.

Full-length amylin (1-37) / pramlintide
Contain the amyloidogenic core (residues 20–29); fibril formation may confound aggregation, toxicity, and receptor signaling readouts.
Rodent amylin sequences
Six amino acid substitutions abolish amyloidogenicity but introduce species-specific divergence, making them unsuitable as direct structural mimics of the human N-terminal domain.
Other amylin fragments
Substituting with fragments that include part of the ordered core may shift aggregation behavior and cellular response profiles; the 1-13 fragment provides a human-sequence, non-fibrillogenic reference.

Amylin (1-13) (human) Comparative Evidence


Fibril Formation vs. Full-Length Amylin

Amylin (1-13) (human) exhibits a fundamentally different aggregation behavior compared to full-length human amylin (1-37). The 1-13 fragment, which lies outside the ordered fibril core, has no effect on fiber formation and does not form amyloid fibrils by itself [1]. In contrast, full-length human amylin rapidly forms amyloid fibrils in vitro, a process linked to β-cell toxicity in type 2 diabetes [2].

Fibril Formation vs. Full-Length
Reported
No fibril formation observed
Full-length human amylin (1-37): robust fibril formation in vitro
Supports fibril-free assay context
Cryo-EM confirms N-terminal 1-13 lies outside the ordered fibril core
Amyloidogenesis Type 2 Diabetes Protein Aggregation

Cellular Toxicity vs. Full-Length Amylin

The cytotoxic effects of human amylin are directly correlated with its capacity to form amyloid fibrils. Studies demonstrate that only full-length human amylin (1-37) is toxic to cultured neuronal and pancreatic β-cells at concentrations that promote fibril formation, whereas various amylin peptide fragments, including the 1-13 region, are non-toxic at similar concentrations [1][2]. This is consistent with the understanding that soluble amylin monomers are not inherently toxic [2].

Cellular Toxicity vs. Full-Length
Reported
Non-cytotoxic in neuronal and β-cell cultures
Full-length human amylin (1-37): toxic at fibril-forming concentrations
Enables cytotoxicity-free receptor pharmacology context
Long-term assays may be confounded if fibrils are present with full-length peptide
β-Cell Toxicity Cytotoxicity Amyloid Hypothesis

Amyloidogenicity vs. Consensus Sequences

The amyloidogenic potential of human amylin is not optimized for minimal aggregation. Comparative biophysical analysis of 202 amylin sequences shows that human amylin forms amyloid faster than any of the designed consensus sequences [1]. The rate of amyloid formation by the primate consensus sequence is 3- to 4-fold slower than human amylin, the mammalian consensus is 20- to 25-fold slower, and the vertebrate consensus is approximately 6-fold slower [1]. Amylin (1-13) (human) represents the extreme end of this spectrum, exhibiting no amyloid formation whatsoever, as it lacks the core 20-29 region [2].

Amyloidogenicity Rank
Context-dependent
Human (fastest) Primate consensus 3–4× slower
Primate Vertebrate consensus ~6× slower
Vertebrate Mammalian consensus 20–25× slower
Mammalian Amylin (1-13) (human): zero amyloid formation
Represents extreme non-amyloidogenic control
Class-level inference from consensus sequence analysis
Amyloid Kinetics Evolutionary Biology Protein Misfolding

Amylin (1-13) (human) Research Applications


Amyloid-Free Receptor Binding and Signaling

This application directly leverages the quantitative evidence that Amylin (1-13) (human) does not form amyloid fibrils [1]. In assays measuring cAMP production or other downstream signaling events via amylin receptors (AMY1, AMY3), the use of full-length hIAPP can be confounded by the formation of fibrils in solution, which may alter the effective concentration, create heterogeneous ligand populations, or induce receptor-independent cytotoxicity . Amylin (1-13) (human) ensures a homogeneous, monomeric ligand population, providing cleaner, more interpretable dose-response curves and more accurate EC50 values.

N-Terminus Structure & Epitope Mapping

Cryo-EM studies have definitively shown that the N-terminal 1-13 residues of hIAPP are disordered and lie outside the densely packed amyloid core, which consists of residues 14-37 [1]. This evidence makes Amylin (1-13) (human) the ideal tool for epitope mapping of antibodies targeting the N-terminal region, for NMR structural studies of the unaggregated N-terminus, or for investigating its potential role in initial membrane interactions before amyloidogenesis commences .

Amyloid Toxicity Specificity Control

Full-length human amylin is cytotoxic at fibril-forming concentrations, while soluble, non-fibrillar amylin is not [1]. Amylin (1-13) (human), which has been shown to be non-toxic [1], serves as the ideal negative control to confirm that any observed cellular toxicity from a test article is specifically due to amyloid formation or the C-terminal region of the peptide, and not from non-specific effects of the N-terminal sequence or the peptide backbone.

Application
Selection Property
Validation Focus
Amyloid-free receptor pharmacology
Non-fibrillogenic human-sequence fragment
Ligand population homogeneity, dose-response interpretation
N-terminal domain structural studies
Disordered N-terminal conformation per cryo-EM
Epitope mapping, NMR structural analysis context
Amyloid toxicity negative control
Lacks amyloidogenic core, reported non-cytotoxic
Specificity confirmation of fibril-mediated toxicity

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